molecular formula C23H22N4O3S B3928499 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B3928499
M. Wt: 434.5 g/mol
InChI Key: DGSCFQBJNNGFNK-UHFFFAOYSA-N
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Description

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties . This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, along with a sulfonamide group and a hydroxyphenyl group.

Preparation Methods

The synthesis of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-hydroxyaniline with phthalic anhydride to form 4-(4-hydroxyphenyl)phthalazin-1-one. This intermediate is then reacted with N,N,2-trimethylbenzenesulfonamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The phthalazine ring can also interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other phthalazine derivatives such as:

    Azelastin: An antihistamine used to treat allergic conditions.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.

    Hydralazine: An antihypertensive agent used to treat high blood pressure. Compared to these compounds, 5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide has unique structural features and biological activities that make it a valuable compound for research and development.

Properties

IUPAC Name

5-[4-(4-hydroxyanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-8-9-16(14-21(15)31(29,30)27(2)3)22-19-6-4-5-7-20(19)23(26-25-22)24-17-10-12-18(28)13-11-17/h4-14,28H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCFQBJNNGFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
Reactant of Route 2
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
Reactant of Route 3
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
Reactant of Route 4
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
Reactant of Route 5
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
Reactant of Route 6
5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

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